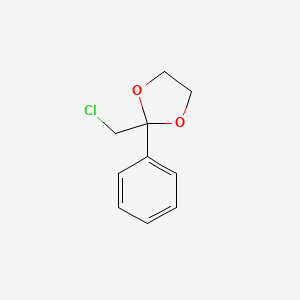

2-(Chloromethyl)-2-phenyl-1,3-dioxolane

Description

Significance of 1,3-Dioxolane (B20135) Motifs in Modern Chemical Synthesis

The 1,3-dioxolane ring system is a cornerstone in modern chemical synthesis, primarily recognized for its role as a protecting group for aldehydes and ketones. organic-chemistry.org This five-membered cyclic acetal (B89532) is stable under a range of reaction conditions, particularly basic and nucleophilic environments, yet can be readily removed under acidic conditions. libretexts.org Beyond their protective function, 1,3-dioxolane derivatives are integral components of numerous pharmacologically active molecules, exhibiting a wide array of biological activities, including antiviral, antifungal, and anti-HIV properties. nih.gov Their prevalence in natural products and pharmaceuticals underscores the importance of synthetic methodologies that incorporate this valuable motif. nih.gov

Overview of Halomethyl-Substituted Dioxolanes as Versatile Synthetic Building Blocks

The introduction of a halomethyl group, such as a chloromethyl group, onto the dioxolane ring transforms it from a simple protecting group into a bifunctional building block. These halomethyl-substituted dioxolanes serve as valuable intermediates for the preparation of a variety of compounds, including substituted amides used as herbicides. google.com The halogen provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility makes them key precursors in the synthesis of more complex molecules. The reactivity of the carbon-halogen bond allows for transformations such as the formation of nitriles through reaction with cyanide ions, a crucial step in extending carbon chains. youtube.comdocbrown.info

Scope of Academic Inquiry into the Chemical Transformations and Applications of 2-(Chloromethyl)-2-phenyl-1,3-dioxolane

Academic research into this compound, while not as extensive as for its non-phenylated counterpart, has explored its potential in various synthetic transformations. The presence of the phenyl group at the 2-position introduces specific steric and electronic effects that influence the reactivity of the chloromethyl group and the stability of the dioxolane ring. Investigations have focused on its reactions with nucleophiles and its potential as a precursor for heterocyclic synthesis. For instance, the synthesis of phenoxy phenoxymethyl (B101242) structure-containing 1,3-dioxolane compounds has been reported, highlighting its utility in creating more complex ether linkages. google.com Furthermore, the conversion of the chloromethyl group to other functionalities, such as an azidomethyl group, opens pathways to the synthesis of triazole derivatives, a class of compounds with significant pharmacological interest. raco.catmdpi.comnih.govresearchgate.net The study of such transformations is crucial for expanding the synthetic utility of this specific building block.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59258-76-3 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(chloromethyl)-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C10H11ClO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

IKZKUFZGNPKWNC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(CCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 2 Phenyl 1,3 Dioxolane

Electrophilic Nature and Nucleophilic Substitution Reactions

The primary site of reactivity on the 2-(chloromethyl)-2-phenyl-1,3-dioxolane molecule, under non-acidic conditions, is the carbon atom of the chloromethyl group. This reactivity is central to its utility as a synthetic intermediate.

The chloromethyl group (-CH₂Cl) is a potent electrophilic site. The high electronegativity of the chlorine atom polarizes the carbon-chlorine bond, inducing a partial positive charge (δ+) on the carbon atom. This makes it susceptible to attack by a wide array of nucleophiles. The adjacent phenyl group and dioxolane ring exert electronic influences, but the primary alkyl halide nature of the chloromethyl group dominates its reactivity profile, favoring bimolecular nucleophilic substitution (Sₙ2) mechanisms. The steric bulk of the neighboring phenyl group may slightly hinder the backside attack required for an Sₙ2 reaction, but this effect is generally overcome by the inherent reactivity of the primary chloride.

The electrophilic carbon of the chloromethyl group readily reacts with various nucleophiles, leading to the displacement of the chloride anion. These reactions are typically conducted in polar aprotic solvents to facilitate the Sₙ2 pathway. The dioxolane ring itself is generally stable to nucleophiles and bases, acting as a protecting group for the underlying carbonyl functionality it is derived from. organic-chemistry.org

Common nucleophilic substitution reactions include:

Aminolysis: Reaction with primary or secondary amines to yield the corresponding aminomethyl derivatives. These reactions often proceed readily, with the amine acting as both the nucleophile and, in excess, the base to neutralize the HCl byproduct. nih.govzenodo.org

Alkoxylation and Phenoxylation: Treatment with alkoxides or phenoxides results in the formation of ether linkages.

Thiolation: Reactions with thiols or thiolate anions produce thioethers.

Cyanation: Introduction of a nitrile group via reaction with cyanide salts, such as sodium or potassium cyanide, extending the carbon chain by one atom.

The table below summarizes typical nucleophilic substitution pathways for this compound.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Amine (R₂NH) | Piperidine | 2-(Piperidin-1-ylmethyl)-2-phenyl-1,3-dioxolane | Tertiary Amine |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | 2-(Ethoxymethyl)-2-phenyl-1,3-dioxolane | Ether |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthiomethyl)-2-phenyl-1,3-dioxolane | Thioether |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile | Nitrile |

Oxidative and Reductive Chemical Transformations

The chemical transformations of this compound are not limited to nucleophilic substitution. The chloromethyl group and, under certain conditions, the dioxolane ring can undergo oxidation and reduction.

The oxidation of the chloromethyl group can be challenging without affecting the dioxolane ring. Strong oxidizing agents, particularly under acidic conditions, can cleave the acetal (B89532). organic-chemistry.org Therefore, mild, selective oxidation methods are required.

To Alcohols: Conversion of the chloromethyl group to a hydroxymethyl group can be achieved via a two-step process: first, a nucleophilic substitution with an oxygen nucleophile (e.g., acetate), followed by hydrolysis of the resulting ester.

To Carboxylic Acids: Direct, strong oxidation of the primary chloride to a carboxylic acid is often aggressive. A more controlled route involves first converting the chloride to a more easily oxidized group, such as an alcohol or aldehyde, followed by a subsequent oxidation step using reagents like Jones reagent or potassium permanganate. However, care must be taken as strongly acidic or basic conditions can compromise the integrity of the dioxolane ring. organic-chemistry.org

Reduction of the chloromethyl group to a methyl group is a more straightforward transformation. This dehalogenation can be accomplished using several standard methods:

Catalytic Hydrogenation: Reaction with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) in the presence of a base (like triethylamine (B128534) or sodium acetate) to neutralize the generated HCl is a common and effective method.

Hydride Reagents: Strong hydride donors such as lithium aluminum hydride (LiAlH₄) can reduce the alkyl chloride. The dioxolane ring is typically stable to these conditions. The reduction of a related compound, 2-(4-nitrophenyl)-1,3-dioxolane, with LiAlH₄ proceeds without cleaving the dioxolane ring. mdpi.com

These reduction strategies yield 2-methyl-2-phenyl-1,3-dioxolane, a derivative where the reactive chloromethyl handle has been removed. evitachem.com

The table below outlines common reductive transformations.

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 2-Methyl-2-phenyl-1,3-dioxolane | H₂ / Pd-C, Base (e.g., NEt₃) | Methanol or Ethanol solvent, room temperature |

Dioxolane Ring Stability and Acid-Catalyzed Processes

The 1,3-dioxolane (B20135) ring is a cyclic acetal, a functional group widely used as a protecting group for aldehydes and ketones precisely because of its distinct stability profile. wikipedia.org It is highly stable towards bases, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.org However, its defining characteristic is its lability under acidic conditions.

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the dioxolane oxygen atoms by an acid catalyst (e.g., toluenesulfonic acid, hydrochloric acid). lookchem.com This is followed by a rate-determining ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which rapidly decomposes to regenerate the original carbonyl compound (in this case, 2-chloroacetophenone) and ethylene (B1197577) glycol.

The hydrolysis of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be achieved rapidly using catalysts like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water or cerium(III) triflate in wet nitromethane. organic-chemistry.org This lability is a crucial feature, allowing for the deprotection of the carbonyl group after the desired chemical modifications have been performed on the chloromethyl substituent.

The table below lists various conditions for the acid-catalyzed cleavage of the dioxolane ring, based on analogous 2-phenyl-1,3-dioxolane systems.

| Catalyst | Solvent | Conditions | Reference |

| Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C, 5 minutes | organic-chemistry.orgwikipedia.org |

| Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | organic-chemistry.org |

| Iodine (catalytic) | Wet Acetonitrile | Room Temperature | organic-chemistry.org |

| Concentrated Hydrochloric Acid | Tetrahydrofuran (THF) | Room Temperature | mdpi.com |

Hydrolytic Cleavage Mechanisms of the Dioxolane Ring under Acidic Conditions

The 1,3-dioxolane ring is a cyclic acetal functional group. Like acyclic acetals, dioxolanes are stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. organic-chemistry.orgrsc.org The acid-catalyzed hydrolysis of this compound involves the cleavage of the acetal linkage to yield ethylene glycol, a carbonyl compound (in this case, 2-chloro-1-phenylethanone), and regenerate the acid catalyst.

The generally accepted mechanism for this process begins with the protonation of one of the oxygen atoms of the dioxolane ring. This initial step is a rapid equilibrium. The protonated intermediate, an oxonium ion, is then primed for ring opening. The subsequent cleavage of a carbon-oxygen bond is the rate-determining step. This cleavage can occur via two primary pathways, leading to the formation of a resonance-stabilized carbocation (or an oxocarbenium ion). The presence of the phenyl group at the C2 position significantly stabilizes this cationic intermediate through resonance.

The carbocation is then attacked by a water molecule, forming a hemiacetal intermediate. Subsequent proton transfers and cleavage of the remaining portion of the original dioxolane ring lead to the final products. The stability of the dioxolane is influenced by the substituents at the C2 position; both the phenyl and chloromethyl groups have electronic effects that modulate the reactivity of the ring. organic-chemistry.org For related 2-aryl-2-phenyl-1,3-dithianes, hydrolysis in aqueous dioxane with perchloric acid also proceeds through the formation of α-thio carbocations as intermediates. rsc.org

Kinetic and Isotopic Labeling Studies to Delineate Hydrolysis Pathways (e.g., A-1 vs. A-SE2)

To distinguish between different possible mechanisms of acid-catalyzed hydrolysis, kinetic studies and isotopic labeling are invaluable tools. The two most common mechanisms for acetal hydrolysis are the A-1 (unimolecular) and A-SE2 (bimolecular) pathways.

A-1 Mechanism: In this pathway, the protonated substrate undergoes a slow, unimolecular cleavage to form a resonance-stabilized carbocation intermediate and an alcohol. This carbocation is then rapidly captured by water. This mechanism is characterized by a rate law that is first order in both the substrate and the acid concentration.

A-SE2 Mechanism: This pathway involves a bimolecular attack by a water molecule on the protonated substrate in the rate-determining step.

For this compound, the presence of the phenyl group at the C2 position provides substantial resonance stabilization to the potential carbocation intermediate. This strongly favors the A-1 mechanism. Kinetic studies on the hydrolysis of similar compounds, such as 2-aryl-2-phenyl-1,3-dithianes, have shown a change from an A-SE2 mechanism for less reactive compounds to a mechanism with more A-1 character for more reactive dithianes where the substituents can better stabilize a cationic intermediate. rsc.org

Isotopic labeling studies can provide definitive evidence. For example, performing the hydrolysis in H₂¹⁸O and analyzing the products can determine the site of bond cleavage. In a study on the hydrolysis of camptothecin, which contains a lactone ring, the incorporation of ¹⁸O into the ring-opened and subsequently re-closed product confirmed an acyl-cleavage mechanism. nih.gov A similar experiment with this compound would be expected to show ¹⁸O incorporation into the ethylene glycol product, consistent with the A-1 pathway involving cleavage of the C2-O bond.

Furthermore, kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in H₂O and D₂O (kH₂O/kD₂O), can help elucidate the transition state. nih.gov A value of kH₂O/kD₂O less than 1 typically suggests a pre-equilibrium protonation step followed by a rate-determining step that does not involve the solvent as a nucleophile, which is characteristic of the A-1 mechanism.

Polymerization Dynamics and Mechanistic Insights

The dioxolane moiety in this compound can participate in various polymerization reactions, offering pathways to new polymer architectures.

Oxonium-Ion-Dominated Propagating Species in Cationic Copolymerization

In the presence of cationic initiators, 1,3-dioxolane and its derivatives can undergo cationic ring-opening polymerization (CROP). The propagating species in these polymerizations are generally accepted to be tertiary oxonium ions. For a monomer like this compound, the polymerization would be initiated by an electrophile, which attacks one of the ring oxygens. This leads to the formation of a cyclic oxonium ion.

Propagation occurs via the nucleophilic attack of a monomer molecule on one of the α-carbon atoms of the growing oxonium ion chain end. This Sₙ2-type reaction opens the ring and regenerates the oxonium ion at the new chain end. The copolymerization of 1,3-dioxolane with monomers like styrene (B11656) has been achieved using acid-activated clay catalysts (Maghnite-H+), demonstrating the feasibility of incorporating dioxolane units into polystyrene backbones via a cationic mechanism. orientjchem.org However, the direct copolymerization of monomers that propagate via carbenium ions (like styrene) and those that propagate via oxonium ions can be challenging, often resulting in block copolymers rather than random copolymers due to the differing nature and stability of the propagating species. ias.ac.in

Steric and Electronic Effects Governing Polymerization Reactivity

The reactivity of this compound in cationic polymerization is governed by both steric and electronic factors originating from its substituents.

Electronic Effects: The phenyl group at the C2 position can stabilize the positive charge on the adjacent carbon during the ring-opening process through resonance, which could potentially increase the monomer's reactivity. Conversely, the electron-withdrawing inductive effect of the nearby chloromethyl group can destabilize the cationic propagating species. In studies of cationic polymerization of vinyl ethers, electron-withdrawing groups near the propagating cation were found to destabilize the intermediate and reduce the polymerization rate. nih.gov This suggests a complex interplay of opposing electronic influences in the case of this compound.

Steric Effects: The bulky phenyl group at the C2 position introduces significant steric hindrance. This steric bulk can impede the approach of an incoming monomer molecule to the propagating chain end, thereby decreasing the rate of polymerization compared to less substituted dioxolanes.

Radical Ring-Opening Polymerization (rROP) of Methylene-Dioxolane Analogues

A significant application of chloromethyl-dioxolane derivatives is as precursors for monomers suitable for radical ring-opening polymerization (rROP). Specifically, this compound can be dehydrochlorinated to form 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a type of cyclic ketene (B1206846) acetal. researchgate.net

MPDL and similar methylene-dioxolane analogues undergo rROP, a process that combines the advantages of radical polymerization with a ring-opening mechanism. researchgate.netrsc.org In this process, a radical initiator adds to the exocyclic double bond of the MPDL monomer. The resulting radical intermediate is unstable and undergoes rapid ring-opening via cleavage of the C-O bond. This ring-opening is driven by the formation of a more stable ester linkage within the polymer backbone and a resonance-stabilized benzyl (B1604629) radical. researchgate.net

This process is highly efficient, with nearly complete ring-opening occurring during polymerization. It allows for the introduction of degradable ester groups into the backbone of traditional vinyl polymers like polystyrene and poly(methyl methacrylate) through copolymerization. researchgate.netrsc.org This imparts biodegradability to otherwise non-degradable polymer chains. The general reaction scheme is outlined below.

| Step | Description |

| 1. Monomer Synthesis | Dehydrochlorination of 2-(Chloromethyl)-4-phenyl-1,3-dioxolane using a strong base like potassium tert-butoxide yields 2-methylene-4-phenyl-1,3-dioxolane (MPDL). researchgate.net |

| 2. Radical Initiation | A radical initiator attacks the exocyclic double bond of MPDL. |

| 3. Ring-Opening | The resulting radical intermediate undergoes β-scission of the endocyclic C-O bond, opening the ring to form an ester and a new propagating radical. |

| 4. Propagation | The new radical species adds to another monomer (either MPDL or a comonomer like styrene), continuing the polymer chain growth. |

This methodology represents a powerful strategy for creating functional and degradable polymers from precursors like this compound.

Applications of 2 Chloromethyl 2 Phenyl 1,3 Dioxolane As a Strategic Synthetic Intermediate

Utility in Asymmetric Synthesis

The presence of a stereocenter at the C2 position of the dioxolane ring, when appropriately resolved or controlled, allows 2-(chloromethyl)-2-phenyl-1,3-dioxolane to serve as a valuable chiral building block in asymmetric synthesis. This enables the transfer of chirality to new molecules, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral 1,3-dioxolanes are recognized as important synthons in asymmetric synthesis. While direct and extensive literature on the specific use of enantiomerically pure this compound as a chiral building block is not abundant, the principles of using similar chiral acetals and ketals are well-established. These compounds can be prepared from chiral diols or through asymmetric acetalization reactions, providing access to enantiomerically enriched building blocks.

The chloromethyl group in this compound serves as a handle for further synthetic transformations. Nucleophilic substitution of the chloride allows for the introduction of a wide variety of functional groups. When the starting dioxolane is chiral, these transformations can proceed with high levels of stereocontrol, leading to the formation of complex chiral molecules. For instance, chiral 1,3-diols, which are precursors to chiral dioxolanes, are highly valued in the synthesis of pharmaceuticals and as chiral auxiliaries. nih.govnih.gov The application of chiral 1,3,2-dioxaborolanes, derived from natural products, in the asymmetric reduction of prochiral ketones highlights the utility of the chiral dioxolane framework in asymmetric transformations. researchgate.net

Strategies for Incorporating Stereocenters into Complex Molecular Architectures

The stereoselective formation of substituted 1,3-dioxolanes is a key strategy for introducing stereocenters into complex molecules. One approach involves the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which can then be trapped stereoselectively by a nucleophile. nih.gov This method allows for the assembly of three components—an alkene, a carboxylic acid, and a silyl (B83357) enol ether—into a highly substituted dioxolane product with excellent stereocontrol. nih.gov

While this specific methodology has been demonstrated with other substituted dioxolanes, the underlying principle is applicable to derivatives of this compound. By starting with a chiral precursor or employing a chiral catalyst, it is possible to control the stereochemistry at the C2 position and potentially at other positions of the dioxolane ring. This control is crucial for the synthesis of natural products and other complex organic molecules where the precise three-dimensional arrangement of atoms is critical for their biological activity. The synthesis of chiral 1,2- and 1,3-diols, which can be protected as dioxolanes, is a fundamental strategy in asymmetric synthesis. researchgate.net

Precursor for the Synthesis of Complex Organic Scaffolds

The reactivity of the chloromethyl group, coupled with the stability of the dioxolane ring under various reaction conditions, makes this compound an excellent precursor for a diverse range of organic compounds.

Development of Functionalized Dioxolane Derivatives

The chloromethyl group of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This has been demonstrated in the synthesis of related compounds. For example, the reaction of 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359) with phenols in the presence of a base yields 4-(phenoxymethyl)-1,3-dioxolan-2-one, showcasing the facile displacement of the chloride. google.com Similarly, the synthesis of 2-imidazolylmethyl-2-phenyl-1,3-dioxolanes, which have shown fungicidal activity, involves the substitution of a leaving group at the methylene (B1212753) bridge. orgsyn.org

The synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) from acetal (B89532) halides is another example of creating a functionalized derivative. mdpi.com This transformation introduces a reactive exocyclic double bond that can participate in various polymerization reactions. mdpi.com The ability to functionalize the dioxolane core allows for the tailoring of its properties for specific applications, such as in the development of new pharmaceuticals or materials.

Intermediate in the Preparation of Diverse Organic Compounds

The dioxolane moiety in this compound can act as a protecting group for a carbonyl functionality. The parent compound can be considered a protected form of chloroacetone. This protecting group is stable to a variety of reaction conditions but can be readily removed under acidic conditions to reveal the ketone. This strategy is widely used in multi-step organic synthesis to mask a reactive carbonyl group while other parts of the molecule are being modified.

Furthermore, the entire this compound framework can be a precursor to other heterocyclic systems or acyclic compounds through ring-opening or fragmentation reactions. For instance, base-induced fragmentation of 2-phenyl-1,3-dioxolane (B1584986) has been reported, suggesting that under specific conditions, the dioxolane ring can be cleaved to generate new reactive intermediates. researchgate.net The synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide and its subsequent deprotection to the corresponding bis-aldehyde demonstrates the use of the dioxolane as a masked aldehyde functionality in the preparation of more complex structures. rsc.org

Role in Polymer Chemistry and Materials Science

Dioxolane derivatives are valuable monomers in polymer chemistry, capable of undergoing ring-opening polymerization to produce polyacetals. These polymers can exhibit interesting properties, including biodegradability and biocompatibility, making them attractive for various material applications.

The polymerization of dioxolane derivatives can proceed through different mechanisms, including cationic and radical ring-opening polymerization. The choice of polymerization method and the substituents on the dioxolane ring can significantly influence the properties of the resulting polymer. For example, the radical ring-opening polymerization of 2-methylene-1,3-dioxolane (B1600948) derivatives has been studied, where the presence of substituents can affect the extent of ring opening versus vinyl addition.

A notable example is the synthesis and polymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL). mdpi.com MPDL can be employed as a comonomer in nitroxide-mediated polymerization (NMP) with monomers like methyl methacrylate (B99206) (MMA). mdpi.com The incorporation of MPDL into the polymer backbone introduces ester linkages that can be cleaved hydrolytically, conferring tunable degradability to the resulting copolymer. mdpi.com This approach allows for the creation of well-defined, degradable polymers with potential applications in biomedical fields.

Application as a Bifunctional Scaffold for Crosslinking and Chain Propagation in Cationic Polymerization

The cationic ring-opening polymerization (CROP) of cyclic acetals, such as 1,3-dioxolane (B20135), is a well-established method for producing polyethers. researchgate.netnih.gov The polymerization proceeds via an activated chain end (ACE) or an active monomer (AM) mechanism, initiated by strong protic or Lewis acids. researchgate.netnih.gov In this context, this compound presents the potential to act as a bifunctional scaffold.

The 1,3-dioxolane ring can undergo cationic ring-opening to propagate a polymer chain, while the chloromethyl group can serve as a latent reactive site. This alkyl halide functionality could potentially be used for subsequent crosslinking reactions after the primary polymer backbone has been formed, or it could be converted into an initiating species for other types of polymerization, creating graft copolymers. While specific literature detailing the use of this compound in this exact bifunctional capacity is not prevalent, the polymerization of analogous structures supports this potential application. For instance, the CROP of unsubstituted 1,3-dioxolane is known to be susceptible to the formation of cyclic byproducts through intramolecular "backbiting" reactions, a challenge that must be managed to produce linear, functional polymers. rsc.org

Design of Degradable Polymer Systems via Ring-Opening Polymerization

Polymers featuring acetal linkages in their backbone are susceptible to degradation under acidic conditions, breaking down into smaller, environmentally benign molecules. This characteristic makes them highly desirable for biomedical applications and the development of sustainable materials. The ring-opening polymerization of dioxolane derivatives is a direct route to such degradable polymers. nih.gov

The polymerization of this compound would yield a polyether with repeating acetal units derived from the monomer. These acetal groups in the polymer backbone are more susceptible to acidic hydrolysis compared to the ether linkages in polymers like poly(ethylene glycol) (PEG), offering a pathway to controlled degradation. nih.gov Research on related monomers underscores this principle. For example, the radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been employed to insert ester linkages into polymethacrylate (B1205211) backbones, creating polymers that yield low molar mass products upon hydrolysis. rsc.org Similarly, the ROP of 5-phenyl-1,3-dioxolane-4-one (PhDOX) produces poly(mandelic acid), a polyester (B1180765) with inherent degradability. rsc.org These examples highlight the general strategy of using substituted dioxolanes as monomers for creating polymer systems with tunable degradation profiles.

Protective Group Chemistry for Carbonyl Compounds

The 2-phenyl-1,3-dioxolane moiety, which forms the core of the title compound, is a classic protecting group for 1,2-diols. Conversely, ethylene (B1197577) glycol is used to protect benzaldehyde (B42025) and related carbonyl compounds by forming this cyclic acetal structure. This protection strategy is fundamental in multistep organic synthesis to mask the reactivity of a carbonyl group while transformations are carried out on other parts of the molecule. youtube.com

Formation and Deprotection Protocols for Cyclic Acetals and Ketals in Multistep Synthesis

The formation and cleavage of the 2-phenyl-1,3-dioxolane protecting group are well-documented processes with a variety of available methods tailored to the specific needs of a synthetic route.

Formation: The standard method for forming a 2-phenyl-1,3-dioxolane involves the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. organic-chemistry.org A common procedure uses a catalytic amount of an acid such as p-toluenesulfonic acid in a solvent like toluene (B28343), with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the acetal product. organic-chemistry.org

Deprotection: The cleavage of the acetal to regenerate the carbonyl compound is typically achieved by hydrolysis with aqueous acid. organic-chemistry.org However, due to the potential for sensitive functional groups to be degraded by harsh acidic conditions, numerous milder and more selective deprotection protocols have been developed. These methods offer chemists a range of options to cleanly remove the protecting group without affecting other parts of a complex molecule.

Below is a table summarizing various reagents used for the formation and deprotection of 2-phenyl-1,3-dioxolane and related acetals.

| Transformation | Reagent/Catalyst | Conditions | Key Features | Reference(s) |

| Formation | p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux, Dean-Stark | Standard, effective water removal | organic-chemistry.org |

| Formation | N-Bromosuccinimide (NBS) | CH2Cl2, rt | Mild, neutral conditions, tolerates acid-sensitive groups | |

| Formation | Zirconium tetrachloride (ZrCl4) | Solvent-free or CH2Cl2 | Highly efficient, chemoselective | organic-chemistry.org |

| Deprotection | Aqueous Acid (e.g., HCl, H2SO4) | Acetone (B3395972)/Water or THF/Water | Traditional method | organic-chemistry.org |

| Deprotection | Iodine (I2) | Acetone, rt | Neutral conditions, rapid, tolerates many sensitive groups | organic-chemistry.org |

| Deprotection | Cerium(III) triflate (Ce(OTf)3) | Wet Nitromethane, rt | Nearly neutral pH, high yield and selectivity | organic-chemistry.org |

| Deprotection | Erbium(III) triflate (Er(OTf)3) | Wet Nitromethane, rt | Very gentle Lewis acid catalyst | organic-chemistry.org |

| Deprotection | NaBArF4 | Water, 30 °C | Catalytic, rapid (e.g., <5 min for 2-phenyl-1,3-dioxolane) | organic-chemistry.orgwikipedia.org |

| Deprotection | Nickel Boride (in situ) | Methanol | Mild, reductive deprotection | rsc.org |

| Deprotection | Benzyltriphenylphosphonium Peroxymonosulfate / AlCl3 | Solid-phase, rt | Solvent-free, rapid (5-20 min) | nih.govresearchgate.net |

This table is based on data for general acetal/ketal chemistry, including 2-phenyl-1,3-dioxolane where specified.

Chemoselective Protection Strategies in the Presence of Other Functional Groups

A key advantage of using acetal protecting groups is the ability to introduce or remove them selectively in the presence of other reactive functionalities, a concept known as chemoselectivity.

The protection of carbonyls as 1,3-dioxolanes can be highly selective. For instance, aldehydes can often be selectively protected in the presence of less reactive ketones by choosing appropriate reaction conditions. organic-chemistry.org This allows for subsequent manipulation of the ketone while the more reactive aldehyde remains masked.

More critically, the deprotection of the 2-phenyl-1,3-dioxolane group can be achieved while leaving other acid-labile protecting groups intact.

Iodine-catalyzed deprotection is notably mild and has been shown to leave sensitive groups such as double bonds, hydroxyls, acetates, furyl groups, and tert-butyl ethers unaffected. organic-chemistry.org

Deprotection using nickel boride is chemoselective, with functional groups like halo, alkoxy, and methylenedioxy remaining untouched during the reaction. rsc.org

The use of aqueous dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures provides a method for deprotection under neutral conditions. This system can even differentiate between types of acetals, showing selectivity for the cleavage of acyclic acetals over cyclic 1,3-dioxolanes. oup.com

The use of N-bromosuccinimide (NBS) as a catalyst for acetal formation is advantageous for substrates that already contain acid-sensitive protecting groups such as tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) ethers, as these groups are tolerated under the nearly neutral reaction conditions.

These selective methods are crucial in the synthesis of complex natural products and pharmaceuticals, where multiple protecting groups are often orchestrated to achieve the final target molecule.

Derivatives, Analogues, and Structure Reactivity Relationships of 2 Chloromethyl 2 Phenyl 1,3 Dioxolane

Comparative Analysis of Halogenated Dioxolane Substituents

The nature of the halogenated substituent at the C2 position of the dioxolane ring profoundly influences the compound's electrophilicity and reactivity. This section compares the effects of chloromethyl and trifluoromethyl groups and examines the role of steric hindrance in substituted dioxolane systems.

Impact of Chloromethyl vs. Trifluoromethyl Groups on Electrophilicity and Reactivity

The substitution of the chloromethyl group in 2-(chloromethyl)-2-phenyl-1,3-dioxolane with a trifluoromethyl group is expected to significantly enhance the electrophilicity of the C2 carbon. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect polarizes the C2-CF3 bond, making the C2 carbon more electron-deficient and, consequently, more susceptible to nucleophilic attack.

In contrast, the chloromethyl group is also electron-withdrawing, but to a lesser extent than the trifluoromethyl group. This difference in electron-withdrawing strength leads to a difference in the reactivity of the corresponding dioxolanes. The 2-(trifluoromethyl)-2-phenyl-1,3-dioxolane would be more reactive towards nucleophiles compared to this compound. This heightened reactivity can be advantageous in synthetic applications where activation of the C2 position is required.

Table 1: Comparison of Electronic Properties of Chloromethyl and Trifluoromethyl Groups

| Substituent | Inductive Effect | Impact on C2 Electrophilicity | Expected Reactivity with Nucleophiles |

| -CH₂Cl | Moderately electron-withdrawing | Moderate increase | Moderate |

| -CF₃ | Strongly electron-withdrawing | Significant increase | High |

Steric Effects in Mono- and Di-Substituted Dioxolane Systems

Steric hindrance plays a crucial role in the reactivity and stereochemical outcome of reactions involving 1,3-dioxolanes. The accessibility of the C2 carbon to an incoming nucleophile is influenced by the size and arrangement of substituents on both the C2 and C4/C5 positions of the dioxolane ring.

In mono-substituted systems, such as 2-substituted-1,3-dioxolanes, the steric bulk of the substituent at C2 can hinder the approach of a nucleophile. libretexts.orgpdx.edu For this compound, the phenyl group and the chloromethyl group both contribute to the steric environment around the C2 carbon.

In di-substituted systems, such as 2,4-disubstituted-1,3-dioxolanes, the situation becomes more complex. The relative stereochemistry of the substituents (cis or trans) significantly impacts the conformation of the five-membered ring and the accessibility of the reaction centers. The conformation of the 1,3-dioxolane (B20135) ring is typically an envelope or a twisted conformation. Substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. The steric interactions between substituents on the C2 and C4 positions can influence the barrier to ring inversion and the preferred conformation of the molecule. nih.govacs.orgacs.orglibretexts.org The yields of dioxolane synthesis are also often observed to decrease with increasing steric hindrance of the reacting diol. pdx.edu

For instance, in the nucleophilic substitution at the C2 position, a bulky substituent at C4 could sterically shield one face of the dioxolane ring, leading to a diastereoselective reaction. The stereoselective formation of substituted 1,3-dioxolanes has been achieved through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, where the stereochemical outcome is controlled by the steric influence of existing substituents. nih.gov

Aromatic and Aliphatic Dioxolane Analogues

The introduction of different substituents on the dioxolane ring allows for the fine-tuning of its chemical and physical properties. This section explores the role of phenyl substitution in conferring rigidity and chirality, and the synthetic implications of diverse substitution patterns.

Phenyl Substitution for Introducing Structural Rigidity and Chirality

The presence of a phenyl group at the C2 position, as in this compound, imparts significant structural rigidity to the molecule. The planar and bulky nature of the phenyl ring restricts the conformational flexibility of the dioxolane ring. This rigidity can be advantageous in the design of molecules with specific three-dimensional structures.

Furthermore, the introduction of a phenyl group can be a key step in the synthesis of chiral dioxolanes. When the C2 carbon is prochiral, the reaction with a chiral diol can lead to the formation of diastereomeric dioxolanes. For example, the synthesis of chiral 1,3-dioxolan-4-ones from mandelic acid (which contains a phenyl group) is a well-established method for asymmetric synthesis. researchgate.net The phenyl group plays a crucial role in directing the stereochemical outcome of subsequent reactions. The synthesis of 2-methylene-4-phenyl-1,3-dioxolane has also been reported as a useful monomer in polymer chemistry. ijcce.ac.irrsc.org

Exploration of Diverse Substitution Patterns on the Dioxolane Ring and their Synthetic Implications

The 1,3-dioxolane scaffold allows for a wide variety of substitution patterns, leading to a diverse range of chemical properties and applications. Substituents can be introduced at the C2, C4, and C5 positions, and the nature of these substituents has profound synthetic implications.

The synthesis of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. nih.govnih.gov The choice of the starting materials directly dictates the substitution pattern of the resulting dioxolane. For example, using a substituted diol allows for the introduction of functionality at the C4 and C5 positions. The synthesis of chiral 1,2- and 1,3-diols provides access to a wide range of enantiomerically pure dioxolanes. mdpi.comresearchgate.net

The reactivity of the dioxolane ring can also be modulated by the substituents. For instance, the presence of electron-withdrawing groups can activate the dioxolane for ring-opening reactions, while electron-donating groups can stabilize it. The functionalization of the substituents themselves provides another avenue for creating diverse derivatives. For example, the chloromethyl group in this compound is a reactive handle that can be used to introduce a variety of other functional groups via nucleophilic substitution reactions. sigmaaldrich.comrjptonline.orgnih.govnih.gov

Table 2: Examples of Substituted Dioxolanes and their Synthetic Precursors

| Dioxolane Derivative | Aldehyde/Ketone Precursor | Diol Precursor | Key Feature | Reference |

| 2-Phenyl-1,3-dioxolane (B1584986) | Benzaldehyde (B42025) | Ethylene (B1197577) glycol | Basic phenyl-substituted dioxolane | chemistryhall.comsigmaaldrich.com |

| 2,2-Dimethyl-4-phenyl-1,3-dioxolane | Acetone (B3395972) | 1-Phenyl-1,2-ethanediol | Chiral dioxolane from a chiral diol | researchgate.net |

| 2-Phenyl-1,3-dioxolane-4-methanol | Benzaldehyde | Glycerol | Functionalized at C4 | nih.gov |

| 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl | Benzaldehyde | 1,4-Dibromo-2,3-butanediol | Functionalized at C4 and C5 | researchgate.net |

Advanced Synthetic Routes to Functionalized Dioxolane Derivatives

Beyond the classical acid-catalyzed acetalization, several advanced synthetic methods have been developed for the preparation of functionalized dioxolane derivatives. These methods often offer improved efficiency, stereoselectivity, and functional group tolerance.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral dioxolanes. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been used in a formal [3+2] cycloaddition reaction to synthesize chiral 1,3-dioxolanes with high enantioselectivity. nih.gov This approach allows for the construction of complex chiral architectures from simple starting materials. The use of proline-derived organocatalysts in asymmetric aldol (B89426) reactions followed by reduction is another strategy to access chiral diols, which are precursors to chiral dioxolanes. mdpi.com

Metal-catalyzed reactions also provide efficient routes to functionalized dioxolanes. For example, metal-catalyzed C-H functionalization can be used to introduce substituents onto the aromatic ring of 2-phenyl-1,3-dioxolane derivatives. researchgate.netmdpi.comnih.govrsc.org Furthermore, metal-catalyzed cross-coupling reactions can be employed to functionalize the chloromethyl group of this compound.

The synthesis of functionalized dioxolanes can also be achieved through the modification of pre-existing dioxolane scaffolds. The reaction of the chloromethyl group in this compound with various nucleophiles allows for the introduction of a wide range of functionalities. sigmaaldrich.com Additionally, ring-opening reactions of epoxides with diols, followed by cyclization, can also lead to the formation of functionalized dioxolanes.

Innovative approaches, such as the use of ionic liquids as catalysts, have been explored to improve the efficiency and environmental friendliness of dioxolane synthesis. rsc.org Continuous synthesis methods with simultaneous distillation of the product have also been developed to achieve high yields of 1,3-dioxolane. chemistrysteps.com

Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-dioxolane via Epichlorohydrin (B41342) and Benzaldehyde

The synthesis of 4-(chloromethyl)-2-phenyl-1,3-dioxolane, an isomer of the title compound, is most commonly achieved through a two-step process commencing with epichlorohydrin. First, epichlorohydrin undergoes hydrolysis to yield 3-chloro-1,2-propanediol (B139630). researchgate.netresearchgate.net This reaction can be performed efficiently using water as the sole reagent, representing an environmentally friendly method. researchgate.net

In the second step, the resulting 3-chloro-1,2-propanediol is reacted with benzaldehyde in an acid-catalyzed acetalization. chegg.comwikipedia.org This condensation reaction is driven to completion by the removal of water, often through azeotropic distillation. google.com Various acid catalysts can be employed, including p-toluenesulfonic acid or acidic ion-exchange resins such as Dowex 50. google.comrsc.org

An alternative, more direct route involves the cycloaddition of epichlorohydrin with a ketone or aldehyde. researchgate.net This reaction can be promoted by catalysts like K10 montmorillonite (B579905) clay or supported heteropolyacids, offering a potentially more atom-economical pathway to chloromethyl-1,3-dioxolanes. researchgate.net

Table 1: Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-dioxolane and Analogues

| Starting Materials | Key Reagents/Catalysts | Product | Key Findings |

|---|---|---|---|

| Epichlorohydrin, Benzaldehyde | 1. H₂O (hydrolysis) 2. Acid catalyst (e.g., p-TsOH) | 4-(Chloromethyl)-2-phenyl-1,3-dioxolane | Standard two-step method involving hydrolysis followed by acid-catalyzed acetalization. researchgate.netchegg.com |

| Chloroacetaldehyde (B151913) dimethyl acetal (B89532), Styrene (B11656) glycol | Dowex 50 (H⁺) resin | cis- and trans-2-Chloromethyl-4-phenyl-1,3-dioxolane | A transacetalization reaction heated to 120 °C yields a mixture of diastereomers. rsc.org |

Preparation of Methylene-1,3-dioxolanes through Targeted Dehydrochlorination

Methylene-1,3-dioxolanes are valuable monomers in polymer chemistry and can be synthesized via the targeted dehydrochlorination of chloromethyl-1,3-dioxolane precursors. rsc.orgacs.org This elimination reaction involves removing a molecule of hydrogen chloride (HCl) to form a carbon-carbon double bond. The reaction typically proceeds through an E2 mechanism, requiring a strong base.

The dehydrochlorination of 4-(chloromethyl)-2-phenyl-1,3-dioxolane, for instance, yields 2-phenyl-4-methylene-1,3-dioxolane. rsc.orgrsc.org Common bases used for this transformation include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). google.com The reaction conditions can be modified to improve efficiency and yield. For example, using polyethylene (B3416737) glycol dimethyl ether as a solvent can prevent the reaction mixture from becoming unstirrable when using solid bases, a common issue in scaled-up procedures. Research has focused on developing reliable and efficient syntheses for these methylene (B1212753) dioxolanes due to their utility in radical ring-opening polymerization, which allows for the creation of degradable polymers. rsc.orgrsc.org

Table 2: Dehydrochlorination Methods for Methylene-1,3-dioxolane Synthesis

| Starting Material | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloromethyl-2-phenyl-1,3-dioxolane | K-OtBu / THF | 2-Methylene-4-phenyl-1,3-dioxolane | 91% | rsc.org |

| 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | Solid KOH | 2,2-Dimethyl-4-methylene-1,3-dioxolane | ~60% |

Synthesis of Dioxolane-4-methanol Compounds

Dioxolane-4-methanol compounds, such as (2-phenyl-1,3-dioxolan-4-yl)methanol, are important synthetic intermediates. chemicalbook.com A versatile synthetic approach begins with a 4-halogenomethyl-1,3-dioxolane, directly linking it to the chemistry of compounds like 4-(chloromethyl)-2-phenyl-1,3-dioxolane. google.com

One prominent pathway is a two-step process. google.com First, the 4-chloromethyl derivative is treated with an alkali metal salt of a carboxylic acid, such as sodium acetate, in a nucleophilic substitution reaction to produce a 4-acyloxymethyl-1,3-dioxolane intermediate. google.com In the second step, this ester is hydrolyzed using a base, for example, potassium carbonate in methanol, to afford the desired 1,3-dioxolane-4-methanol (B150769) product. google.com

An alternative route involves converting the 4-halogenomethyl-1,3-dioxolane into a 4-alkoxymethyl derivative by reacting it with an alkali metal salt of an alcohol, like sodium benzylate. google.com The resulting ether can then be cleaved through hydrogenolysis to yield the final alcohol. google.com These methods provide a reliable means to convert the chloromethyl group into a hydroxymethyl group, significantly expanding the synthetic utility of the parent compound. google.com

Diastereomeric Characterization and Enantiomeric Separations of Chiral Dioxolanes

The stereochemistry of 2,4-disubstituted-1,3-dioxolanes, such as 4-(chloromethyl)-2-phenyl-1,3-dioxolane, is a critical aspect of their chemistry. The presence of two stereogenic centers at the C2 and C4 positions gives rise to diastereomers (cis and trans isomers), each of which exists as a pair of enantiomers. researchgate.netgoogle.com

The characterization and separation of these stereoisomers are non-trivial challenges. The cis and trans diastereomers possess different physical and chemical properties, which often allows for their separation using conventional laboratory techniques like column chromatography or fractional distillation. rsc.orgmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between these diastereomers, as the relative orientation of the substituents on the dioxolane ring leads to distinct chemical shifts and coupling constants for the ring protons. researchgate.netnih.gov For unambiguous structural assignment, X-ray crystallography can be employed to determine the precise three-dimensional structure, confirming both the relative (cis/trans) and absolute configurations. mdpi.comnih.gov

Separating the enantiomers of a single diastereomer (a process known as chiral resolution) requires more specialized techniques. wikipedia.org Chiral chromatography is the most common and powerful method, with supercritical fluid chromatography (SFC) being particularly advantageous due to its speed and reduced use of toxic solvents. mdpi.comnih.govselvita.com Chiral stationary phases (CSPs), especially those based on polysaccharide derivatives like amylose (B160209) and cellulose, are highly effective for resolving dioxolane enantiomers. nih.govresearchgate.net The efficiency of the separation is highly dependent on experimental parameters, including the choice of organic modifier in the mobile phase, temperature, and pressure. nih.govchromatographyonline.com Alternatively, enantiomers can be separated by converting them into a mixture of diastereomeric salts through reaction with a chiral resolving agent, which can then be separated by crystallization. nih.govwikipedia.org

Table 3: Techniques for Stereoisomer Analysis of Dioxolanes

| Analysis Type | Technique | Principle | Application |

|---|---|---|---|

| Diastereomer Characterization | NMR Spectroscopy | Different spatial arrangements of substituents lead to unique chemical shifts and coupling constants. | Distinguishing between cis and trans isomers. researchgate.net |

| X-ray Crystallography | Provides the exact 3D atomic coordinates of a crystalline molecule. | Unambiguous determination of relative and absolute configuration. mdpi.com | |

| Enantiomer Separation | Chiral SFC/HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Preparative or analytical separation of enantiomers. nih.govshimadzu.com |

| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent forms diastereomeric salts with different solubilities. | Large-scale resolution of racemic mixtures. nih.govwikipedia.org |

| Enantiomeric Purity | Chiral NMR Analysis | Use of chiral derivatizing agents or shift reagents to induce separate NMR signals for each enantiomer. | Determination of enantiomeric excess (ee). nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Chloromethyl)-2-phenyl-1,3-dioxolane |

| Epichlorohydrin |

| Benzaldehyde |

| 3-Chloro-1,2-propanediol |

| p-Toluenesulfonic acid |

| Chloroacetaldehyde dimethyl acetal |

| Styrene glycol |

| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane |

| Acetone |

| Methylene-1,3-dioxolane |

| 2-Phenyl-4-methylene-1,3-dioxolane |

| Potassium tert-butoxide (K-OtBu) |

| Tetrahydrofuran (THF) |

| Potassium hydroxide (KOH) |

| 2,2-Dimethyl-4-methylene-1,3-dioxolane |

| Sodium hydroxide (NaOH) |

| Polyethylene glycol dimethyl ether |

| (2-Phenyl-1,3-dioxolan-4-yl)methanol |

| Sodium acetate |

| 4-Acyloxymethyl-1,3-dioxolane |

| Potassium carbonate |

| Methanol |

| Sodium benzylate |

| cis-2-Methyl-4-phenyl-1,3-dioxolane |

| trans-2-Methyl-4-phenyl-1,3-dioxolane |

Spectroscopic and Advanced Analytical Characterization of 2 Chloromethyl 2 Phenyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-(Chloromethyl)-2-phenyl-1,3-dioxolane, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the molecular structure of this compound. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each hydrogen and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the dioxolane ring, and the chloromethyl group. Aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The four protons of the dioxolane ring (—OCH₂CH₂O—) are diastereotopic and are expected to present as complex multiplets in the range of δ 3.5-4.5 ppm. The two protons of the chloromethyl group (—CH₂Cl) would appear as a singlet further downfield than a typical methyl group due to the electron-withdrawing effect of the adjacent chlorine atom.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the phenyl group substituted with the dioxolane ring, the other aromatic carbons, the acetal (B89532) carbon (C-2), the carbons of the ethylene (B1197577) glycol fragment (C-4 and C-5), and the carbon of the chloromethyl group would all resonate at characteristic chemical shifts.

Stereochemical assignment, particularly for substituted dioxolanes, can be investigated using advanced NMR techniques. The relative stereochemistry of substituents on the dioxolane ring can often be determined by analyzing the coupling constants (J-values) between protons on the ring and through Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity of protons. chegg.comoc-praktikum.de

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Phenyl Protons (C₆H₅) | 7.2 - 7.6 (multiplet) | 125 - 140 |

| Dioxolane Protons (-OCH₂CH₂O-) | 3.8 - 4.3 (multiplet) | 65 - 75 |

| Chloromethyl Protons (-CH₂Cl) | 3.6 - 3.8 (singlet) | 45 - 55 |

| Acetal Carbon (C-2) | - | 100 - 110 |

NMR spectroscopy is a powerful technique for monitoring the dynamics of polymerization reactions involving monomers like this compound. The cationic ring-opening polymerization of dioxolane derivatives can be tracked in real-time by acquiring NMR spectra of the reaction mixture. The gradual disappearance of the characteristic monomer peaks and the concurrent appearance and growth of new, broader signals corresponding to the repeating units of the polymer backbone provide a direct measure of monomer conversion and polymerization progress.

Furthermore, advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to analyze the resulting polymers. rsc.org DOSY allows for the determination of diffusion coefficients, which can be correlated to the hydrodynamic radii and molecular weight of the polymer chains, offering insights into the size and conformation of the polymer in solution. rsc.org This non-destructive technique is valuable for understanding how reaction conditions affect the final polymer architecture. rsc.org

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. nih.gov The absorption of IR radiation at specific frequencies corresponds to the vibrational modes (stretching, bending) of particular bonds.

The IR spectrum of this compound would exhibit several characteristic bands:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.orglumenlearning.com

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Stretch: Two to three medium intensity bands in the 1450-1600 cm⁻¹ region. libretexts.orglumenlearning.com

C-O Ether Stretch: The most prominent feature for the dioxolane ring would be strong C-O stretching absorptions in the 1050-1250 cm⁻¹ region. pressbooks.pub

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the chloromethyl group. pressbooks.pub

The absence of a broad absorption around 3200-3600 cm⁻¹ (O-H stretch) or a strong absorption around 1700 cm⁻¹ (C=O stretch) would confirm the absence of alcohol or carbonyl impurities, respectively.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Medium |

| Acetal/Ether C-O | Stretch | 1050 - 1250 | Strong |

| Alkyl Halide C-Cl | Stretch | 600 - 800 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the definitive determination of a molecule's three-dimensional structure in the solid state. nih.gov Should single crystals of this compound be grown, this method could provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com

This analysis would unambiguously confirm the connectivity of the atoms and determine the conformation of the five-membered dioxolane ring, which typically adopts an envelope or twisted conformation to minimize steric strain. researchgate.net Furthermore, X-ray crystallography would provide unequivocal proof of the relative stereochemistry of the substituents on the ring. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of molecules in the crystal lattice. mdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Progression Monitoring

Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring its synthesis.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID), is a primary technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. publisso.de The method is widely used to monitor the progress of its synthesis, allowing for the determination of monomer conversion and the yield of the final product. google.com

In a typical application, small aliquots of the reaction mixture are taken over time and injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. epa.gov The retention time is used to identify the compound, while the area under the peak is proportional to its concentration. By using an internal standard, the exact quantity of the product can be calculated, providing an accurate measure of the reaction yield. publisso.de GC is also the method of choice for assessing the final purity of the isolated product by detecting any residual starting materials or by-products. google.com The choice of GC column, such as a 5% phenyl polysiloxane phase, is critical for achieving optimal separation of the various components in the mixture. chromatographyonline.com

Future Research Directions and Emerging Academic Applications

The unique structural features of 2-(chloromethyl)-2-phenyl-1,3-dioxolane, which combine a reactive chloromethyl group, a protective dioxolane ring, and a phenyl substituent, position it as a valuable compound for future scientific exploration. Research is moving towards greener synthesis, sophisticated catalytic modifications, and novel material applications, all underpinned by powerful computational tools.

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-2-phenyl-1,3-dioxolane, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via chloromethylation of 2-phenyl-1,3-dioxolane derivatives using chloro methyl ether under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). Key steps include:

- Reaction conditions : Maintain temperatures between 0–5°C to minimize side reactions (e.g., over-chlorination).

- Workup : Neutralize the reaction mixture with ice-cold water, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄ .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can exceed 95% with careful solvent selection .

Q. How should researchers characterize this compound’s structural and physical properties?

Methodological Answer:

-

Spectroscopy :

-

Physical Properties :

Property Value Source Molecular Weight 198.65 g/mol Boiling Point ~250°C (estimated) Solubility Insoluble in H₂O; soluble in DCM, THF

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by stereochemical variations?

Methodological Answer: Stereochemical ambiguity in the dioxolane ring or chloromethyl group can lead to overlapping signals. To address this:

- 2D NMR Techniques : Use NOESY or ROESY to detect spatial proximity between protons. For example, cross-peaks between the chloromethyl group and phenyl protons confirm spatial orientation .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate stereoisomer assignments .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?

Methodological Answer: The chloromethyl group is prone to elimination or nucleophilic substitution. To control reactivity:

- Protecting Groups : Temporarily protect the dioxolane oxygen with TMSCl to prevent ring-opening during alkylation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SN2 reactions .

- Kinetic Monitoring : Employ in-situ FT-IR or HPLC to track reaction progress and halt at optimal conversion (~80–90%) .

Q. How can researchers validate the compound’s biological activity in medicinal chemistry studies?

Methodological Answer:

-

In Vitro Assays : Test against enzyme targets (e.g., kinases or proteases) using fluorescence-based assays. For example, IC₅₀ values <10 μM suggest therapeutic potential .

-

Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenyl or dioxolane groups to identify critical pharmacophores. Tabulate results:

Derivative IC₅₀ (μM) Notes Parent Compound 8.2 Baseline activity 4-NO₂-Phenyl analog 2.1 Enhanced potency Dioxolane-opened >100 Loss of activity

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.